molecular formula C7H6BrN3O B13912978 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine

Cat. No.: B13912978
M. Wt: 228.05 g/mol
InChI Key: VVFLLLNZFASVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring a fused imidazole-pyridine core with bromine at position 6 and a methoxy group at position 4. These compounds are pivotal in medicinal chemistry, particularly as kinase inhibitors and antimicrobial agents .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-5-methoxy-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-7-4(8)2-5-6(11-7)10-3-9-5/h2-3H,1H3,(H,9,10,11)

InChI Key

VVFLLLNZFASVDY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=N1)N=CN2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with methoxy-substituted benzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB) in a solvent such as dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Alkylation and Acylation Reactions: The nitrogen atoms in the imidazo[4,5-b]pyridine ring can participate in alkylation and acylation reactions.

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides, acyl chlorides, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[4,5-b]pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cellular processes. The compound’s ability to modulate these targets can lead to various biological effects, such as antimicrobial activity and anticancer properties .

Comparison with Similar Compounds

Core Substitution Patterns

The imidazo[4,5-b]pyridine scaffold allows modifications at positions 2, 3, 5, 6, and 5. Key analogs include:

Compound Name Substituents Key Features Reference
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine Br (C6), Ph (C2) Antimicrobial activity; synthesized via condensation of 5-bromo-2,3-diaminopyridine with benzaldehyde
6-Bromo-5-methyl-3H-imidazo[4,5-b]pyridine Br (C6), CH₃ (C5) Higher lipophilicity; potential toxicity concerns
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine Br (C6), CH₃ (C3) Solid-state stability; used in kinase inhibitor optimization
5-Chloro-3H-imidazo[4,5-b]pyridine Cl (C5) Lower molecular weight; distinct electronic effects vs. Br/OMe

Antimicrobial Activity

  • 6-Bromo-2-phenyl Derivatives : Exhibit broad-spectrum activity due to the phenyl group enhancing membrane penetration .
  • 4-(4-Methyl-benzyl) Derivatives : Increased lipophilicity from the benzyl group correlates with improved Gram-positive bacterial inhibition (e.g., Staphylococcus aureus) .
  • Methoxy vs.

Kinase Inhibition

  • 3-((4-(6-Bromo-2-(thiadiazolyl) Derivatives : Demonstrated potent kinase inhibition (IC₅₀ < 100 nM) in optimized compounds, with bromine critical for hydrophobic interactions .
  • Methoxy Impact : The methoxy group’s polarity could modulate solubility and bioavailability, a trade-off between hydrophilicity and target affinity.

Crystallographic Data

  • 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl) : Exhibits planar geometry with bond lengths of 1.35–1.48 Å for C-N and C-C bonds, typical for imidazo[4,5-b]pyridines .
  • Methoxy Steric Effects : A methoxy group at C5 may introduce slight torsional strain compared to smaller substituents (e.g., Br, Cl), affecting packing efficiency.

Toxicity and Handling

  • 6-Bromo-5-methyl Derivatives : Classified as toxic solids, requiring precautions for inhalation and dermal exposure .
  • Chloro Derivatives : Lower molecular weight analogs (e.g., 5-chloro) show reduced acute toxicity but require handling as irritants .

Biological Activity

6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is a member of the imidazo[4,5-b]pyridine family, which has garnered attention due to its diverse biological activities. This compound exhibits potential as an anticancer agent, an antiviral, and a modulator of multidrug resistance in cancer cells. This article reviews the biological activity of this compound based on recent research findings, including in vitro studies and structure-activity relationship analyses.

Anticancer Activity

Research indicates that derivatives of imidazo[4,5-b]pyridine, including 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine, demonstrate significant anticancer properties. In a study evaluating the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on multidrug-resistant (MDR) cancer cell lines, it was found that certain compounds exhibited selective toxicity against MDR cells with low IC50 values. For instance, one derivative showed an IC50 value of 0.20 µM against MDR cells compared to 1.73 µM against parental cells, indicating a selectivity index (SI) of 8.66 .

CompoundIC50 (MDR)IC50 (PAR)Selectivity Index (SI)
6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine0.20 µM1.73 µM8.66

This high selectivity suggests that this compound could be further developed as a therapeutic agent targeting MDR cancer cells.

Antiviral Activity

Imidazo[4,5-b]pyridine derivatives have also been investigated for their antiviral properties. A study highlighted that certain derivatives could inhibit viral replication effectively at micromolar concentrations. The compound's mechanism may involve interference with viral RNA synthesis or protein function .

Multidrug Resistance Modulation

The ability of 6-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine to reverse multidrug resistance is attributed to its interaction with P-glycoprotein (ABCB1), a key efflux transporter in cancer cells. In vitro assays demonstrated that several derivatives significantly increased the intracellular accumulation of rhodamine 123 in MDR cells, indicating their potential as modulators of drug efflux mechanisms .

Case Studies

  • Study on Cytotoxicity : A comprehensive evaluation was performed using MTT assays to determine the cytotoxic effects of various imidazo[4,5-b]pyridine derivatives on both parental and MDR cell lines. The study concluded that certain derivatives not only exhibited potent cytotoxicity but also enhanced the efficacy of conventional chemotherapeutics by overcoming resistance mechanisms.
  • Antiviral Screening : Another study focused on the antiviral potential of imidazo[4,5-b]pyridine derivatives against respiratory syncytial virus (RSV). The results indicated that some compounds effectively reduced viral load in treated cells compared to controls, showcasing their promise as antiviral agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.